2-(4-Methylthiazol-5-yl)ethyl acetate

taste threshold sensory evaluation organoleptic potency

2-(4-Methylthiazol-5-yl)ethyl acetate (CAS 656-53-1), also designated as 4-Methyl-5-thiazoleethanol acetate, Sulfurol acetate, or FEMA 3205, is a synthetic 4,5-disubstituted thiazole ester with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol. It presents as a colourless to pale yellow clear liquid with a characteristic meaty, beef-broth odour, is slightly soluble in water but miscible with ethanol and organic solvents, and exhibits a boiling point of 117–118 °C at 6 mmHg, a density of 1.147 g/mL at 25 °C, and a refractive index of n20/D 1.51.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 656-53-1
Cat. No. B1662027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylthiazol-5-yl)ethyl acetate
CAS656-53-1
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CCOC(=O)C
InChIInChI=1S/C8H11NO2S/c1-6-8(12-5-9-6)3-4-11-7(2)10/h5H,3-4H2,1-2H3
InChIKeyCRTCWNPLKVVXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  Soluble in organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylthiazol-5-yl)ethyl acetate (CAS 656-53-1): Core Identity, Regulatory Status, and Physicochemical Profile for Procurement


2-(4-Methylthiazol-5-yl)ethyl acetate (CAS 656-53-1), also designated as 4-Methyl-5-thiazoleethanol acetate, Sulfurol acetate, or FEMA 3205, is a synthetic 4,5-disubstituted thiazole ester with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol [1]. It presents as a colourless to pale yellow clear liquid with a characteristic meaty, beef-broth odour, is slightly soluble in water but miscible with ethanol and organic solvents, and exhibits a boiling point of 117–118 °C at 6 mmHg, a density of 1.147 g/mL at 25 °C, and a refractive index of n20/D 1.51 [2]. The compound is listed as GRAS by FEMA (No. 3205), evaluated by JECFA (No. 1054) with no safety concern at current intake levels, and carries the FDA UNII 885387Q99B, confirming its accepted regulatory standing across major global food-flavoring frameworks .

Why 2-(4-Methylthiazol-5-yl)ethyl acetate Cannot Be Replaced by Generic Thiazole Flavors: The Acetate Ester Differentiation


Within the thiazole flavor family, sensory profiles diverge sharply despite close structural similarities; 2-acetylthiazole delivers nutty–popcorn notes, 2-isobutylthiazole provides green–tomato character, while 2-(4-methylthiazol-5-yl)ethyl acetate uniquely anchors the savory–meaty–brothy quadrant [1]. Critically, JECFA has established that this acetate ester is metabolically hydrolyzed in vivo to 4-methyl-5-thiazoleethanol (the free alcohol, FEMA 3204), meaning its organoleptic performance reflects a prodrug-like temporal release profile that the free alcohol or other non-ester thiazoles cannot replicate [2]. Substituting with 4-methyl-5-thiazoleethanol itself, or with 2-acetylthiazole, would therefore alter both the odor quality and the release kinetics in finished food matrices, rendering generic interchange technically unsound for applications requiring authentic meaty, roasted, and brothy depth.

Quantitative Differentiation Evidence: 2-(4-Methylthiazol-5-yl)ethyl acetate vs. Closest In-Class Thiazole Analogs


Taste Threshold: Target Compound Detected at 10 ppm vs. 2-Acetylthiazole at 30 ppm in Standard Sensory Panels

2-(4-Methylthiazol-5-yl)ethyl acetate exhibits a taste recognition threshold at 10 ppm in standard sensory evaluation, with descriptors of meaty, brothy, bready, and brown with beefy, bloody, and chicken notes . In contrast, 2-acetylthiazole (FEMA 3328), a common in-class comparator, has a taste threshold of 30 ppm with descriptors of corn chip and slightly musty background [1]. This threefold lower taste threshold for the target compound indicates greater sensory potency per unit mass in savory-meaty flavor applications.

taste threshold sensory evaluation organoleptic potency

FEMA Usage Levels: 55 mg/kg Across All Food Categories vs. 2-Acetylthiazole at 0.2–1.4 mg/kg

The FEMA usage limit for 2-(4-methylthiazol-5-yl)ethyl acetate is uniformly set at 55.0 mg/kg across all permitted food categories—including soft drinks, candy, baked goods, meat products, meat soup, dairy products, and cereal products—indicating broad regulatory acceptance at relatively high incorporation levels . By comparison, 2-acetylthiazole (FEMA 3328) carries recommended usage levels of only 0.2–1.4 mg/kg across its limited category scope (soft drinks 0.2, cold drinks 0.9, candy 1.4, chewing gum 0.6 mg/kg) [1]. This approximately 40- to 275-fold difference in permitted usage levels demonstrates the target compound's far wider formulation window and its suitability for robust, high-impact savory flavor systems.

FEMA usage limit food flavor dosage regulatory maximum level

Substantivity: 240-Hour Odor Tenacity on Blotter vs. 2-Acetylthiazole at 16 Hours

On a standard smelling strip at 100% concentration, 2-(4-methylthiazol-5-yl)ethyl acetate demonstrates a substantivity of 240 hours (10 days), indicating prolonged odor tenacity [1]. In stark contrast, 2-acetylthiazole, a leading in-class thiazole flavor, exhibits a substantivity of only 16 hours under comparable conditions [2]. The 15-fold longer substantivity of the target compound is consistent with its lower vapor pressure (0.0116 mmHg at 25 °C vs. 2-acetylthiazole's substantially higher volatility) and its prodrug-like acetate ester structure, which retards evaporative loss from product matrices.

substantivity odor longevity flavor persistence

Metabolic Prodrug Character: Acetate Ester Hydrolysis to 4-Methyl-5-thiazoleethanol Provides Temporal Flavor Release

The JECFA safety evaluation monograph explicitly identifies that 2-(4-methylthiazol-5-yl)ethyl acetate (No. 1054) 'is expected to be readily hydrolysed to 4-methyl-5-thiazoleethanol' in vivo, and as a consequence, the toxicological evaluation proceeded via the pathway of the hydrolysis product [1]. This metabolic conversion establishes the acetate ester as a de facto prodrug form of the active alcohol flavorant (4-methyl-5-thiazoleethanol, FEMA 3204, CAS 137-00-8), implying that the acetate delivers a controlled, time-dependent release of the parent alcohol upon contact with salivary and gastrointestinal esterases. By comparison, direct use of the free alcohol 4-methyl-5-thiazoleethanol provides immediate full-intensity flavor impact with no temporal modulation. No such prodrug mechanism exists for non-ester thiazoles such as 2-acetylthiazole or 2-isobutylthiazole.

prodrug metabolism flavor release kinetics ester hydrolysis

Odor Profile Orthogonality: Meaty–Brothy vs. Nutty–Popcorn or Green–Tomato Among Thiazole Isosteres

At 100% concentration, 2-(4-methylthiazol-5-yl)ethyl acetate is characterized by a brown, brothy, meaty, bready odor with a beefy, bloody, and chicken nuance . 2-Acetylthiazole, in contrast, delivers a powerful nutty, popcorn, roasted-peanut, and hazelnut profile with an odor threshold detection of 4–10 ppb [1]. 2-Isobutylthiazole (FEMA 3134) provides a green, tomato-leaf, vegetable character . These three thiazoles occupy orthogonal sensory quadrants (savory–meaty vs. roasted–nutty vs. green–vegetable) despite sharing the core thiazole heterocycle. No other FEMA-listed thiazole replicates the specific meaty–brothy–bloody organoleptic signature of the target compound.

odor profile aroma quality sensory differentiation

JECFA Compendium Purity Specifications: ≥97% Assay with Defined Refractive Index and Specific Gravity Ranges

The JECFA specification for 4-methyl-5-thiazoleethanol acetate (No. 1054) mandates a minimum assay of 97%, a refractive index range of 1.505–1.515 (at 20 °C), and a specific gravity range of 1.145–1.149 (at 25 °C) [1]. These compendial parameters provide quantitative, verifiable quality benchmarks that enable lot-to-lot consistency assessment. While 2-acetylthiazole (FEMA 3328) has its own JECFA specification, its purity assay and physical constant ranges differ, with refractive index typically reported as n20/D 1.547–1.549 and specific gravity approximately 1.22 . The existence of distinct, well-defined compendial standards for each compound reinforces that these are not interchangeable substances from a quality assurance perspective.

purity specification quality control JECFA monograph

Optimal Application Scenarios for 2-(4-Methylthiazol-5-yl)ethyl acetate Based on Quantitative Differentiation Evidence


Beef, Bouillon, and Meat-Based Savory Flavors Requiring High-Impact Meaty–Brothy Character at Economical Use Levels

The compound's taste threshold of 10 ppm and its FEMA-allowed usage level of 55 mg/kg make it the preferred thiazole for robust beef, bouillon, gravy, and meat-soup flavor formulations [1]. Its sensory profile—meaty, brothy, bready, brown with beefy and bloody nuances—directly targets the core organoleptic requirements of these product categories, while the high regulatory ceiling allows flavorists to dose aggressively without exceeding permitted limits, unlike 2-acetylthiazole, which is restricted to <1.5 mg/kg and carries a mismatched popcorn–nutty profile .

Dry Soups, Bouillon Cubes, and Snack Seasonings Demanding Extended Shelf-Life Odor Substantivity

With a substantivity of 240 hours—15-fold longer than 2-acetylthiazole's 16 hours—this compound is ideally suited for dry, long-shelf-life products such as bouillon cubes, instant soup powders, ramen seasoning sachets, and extruded snack dustings [1]. The prolonged odor tenacity minimizes the need for encapsulation technologies or over-dosing to compensate for volatile losses during storage and distribution, directly reducing formulation complexity and cost in these product segments .

Chewing Gum and Long-Eating Confectionery Leveraging the Acetate Ester Prodrug Time-Release Mechanism

The JECFA-documented metabolic hydrolysis of the acetate ester to the active 4-methyl-5-thiazoleethanol supports a prodrug-like temporal release profile [1]. This mechanism is exploitable in chewing gum, hard candy, and extended-mouthfeel confectionery where a sustained savory–meaty flavor release over minutes of chewing or sucking is desired, rather than the immediate burst provided by the free alcohol 4-methyl-5-thiazoleethanol (FEMA 3204) or the rapid evaporation of more volatile non-ester thiazoles such as 2-acetylthiazole .

Beeflike Process Flavor Research and Model Maillard Reaction Systems Using GC-MS and PLSR Analysis

The compound has been specifically employed as a research tool in gas chromatography–mass spectrometry (GC-MS) and partial least squares regression (PLSR) studies investigating the contribution of oxidized tallow to the aroma characteristics of beeflike process flavors [1]. Its well-defined chromatographic properties (retention index, mass spectrum) and its direct relevance to beef aroma reconstruction make it a standard reference compound in flavor chemistry laboratories developing or validating meat flavor models, where its distinct meaty signature serves as a marker analyte for savory aroma authenticity .

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